molecular formula C15H14O2 B3034723 2-Butenoic acid, 3-(2-naphthalenyl)-, methyl ester, (2E)- CAS No. 212078-20-1

2-Butenoic acid, 3-(2-naphthalenyl)-, methyl ester, (2E)-

Cat. No. B3034723
CAS RN: 212078-20-1
M. Wt: 226.27 g/mol
InChI Key: WUFATOSEBGBDPL-PKNBQFBNSA-N
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Description

“2-Butenoic acid, 3-(2-naphthalenyl)-, methyl ester, (2E)-” is a chemical compound that belongs to the family of organic compounds known as naphthalenes. It contains a total of 32 bonds, including 18 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 2 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 aliphatic ester .


Molecular Structure Analysis

The molecular structure of “2-Butenoic acid, 3-(2-naphthalenyl)-, methyl ester, (2E)-” is characterized by a total of 32 bonds. These include 18 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 2 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 aliphatic ester .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Butenoic acid, 3-(2-naphthalenyl)-, methyl ester, (2E)-” include its molecular formula C15H14O2 and molecular weight 226.27 . Other properties such as melting point, boiling point, and density are not specified in the available resources.

Scientific Research Applications

  • Naphthalene Derivatives Synthesis :

    • The compound has been utilized in studies involving the synthesis of naphthalene derivatives from substituted γ-phenylcrotonic esters. Such synthesis is significant for creating phenolic compounds with potential applications in material science and chemistry (Marion & McRae, 1940).
  • Tautomerisation Studies :

    • Investigations on the tautomerisation in related chemical structures, such as 1-(4-methylphenylazo)naphthalen-2-ol, have been conducted. These studies provide insights into the chemical behavior and stability of similar compounds (Cross, Flower & Pritchard, 1999).
  • Synthesis of Polysubstituted Pyrroles :

    • The compound has been used in the synthesis of polysubstituted pyrroles and quinoxalines, highlighting its role in creating complex organic structures with potential applications in pharmaceutical and organic chemistry (Adembri, Celli & Sega, 1997).
  • Condensation Reactions :

    • Studies involving the Stobbe condensation process have used this compound. Such reactions are crucial in the synthesis of aromatic compounds and have broad implications in organic synthesis (Abdel‐Wahhab, El-Rayyes, El-Fehail & El-Newaihy, 1973).
  • Chromatographic Analysis :

    • Research involving gas-liquid chromatographic analyses of esters, including those derived from 2-butenoic acid, has been conducted. This is vital for understanding the separation and identification of complex mixtures in analytical chemistry (Korhonen, 1984).
  • Isomerization Studies :

    • The compound has been explored in the context of isomerization reactions, providing insights into the structural and chemical properties of α,β-unsaturated carboxylic acids and their esters (Burgers, Terlouw, Vijfhuizen & Holmes, 1978).

properties

IUPAC Name

methyl (E)-3-naphthalen-2-ylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11(9-15(16)17-2)13-8-7-12-5-3-4-6-14(12)10-13/h3-10H,1-2H3/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFATOSEBGBDPL-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)OC)/C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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